Dulozafone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

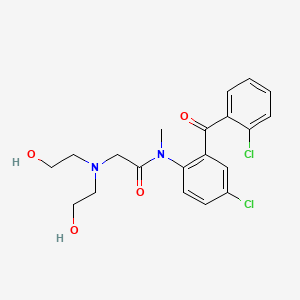

デュロザフォンは、化学名2-(ビス(2-ヒドロキシエチル)アミノ)-4'-クロロ-2'-(o-クロロベンゾイル)-N-メチルアセトアニリドとしても知られており、顕著な抗痙攣作用を持つ化合物です。 てんかんやその他の発作関連障害の治療における潜在的な使用について研究されています .

準備方法

合成経路および反応条件

デュロザフォンの合成には、中間体の調製から始まるいくつかの段階が含まれます。主な段階には以下が含まれます。

中間体の形成: 最初の段階には、4-クロロ-2-クロロベンゾイルクロリドとN-メチルグリシンアミドを反応させて中間体を形成することが含まれます。

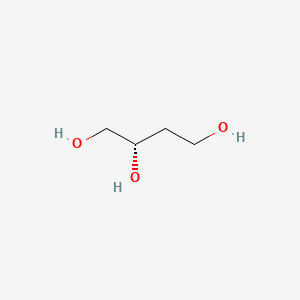

ビス(2-ヒドロキシエチル)アミンの付加: 次に、中間体を制御された条件下でビス(2-ヒドロキシエチル)アミンと反応させてデュロザフォンを生成します.

工業生産方法

デュロザフォンの工業生産は、同様の合成経路に従いますが、規模が大きくなります。反応条件は、高収率と純度を確保するために最適化されています。このプロセスには以下が含まれます。

中間体の大量合成: 工業用反応器を使用して、中間体をバルクで生産します。

最終合成と精製: 最終生成物は、結晶化やクロマトグラフィーなどの技術を使用して合成および精製され、所望の純度が達成されます.

化学反応の分析

反応の種類

デュロザフォンは、以下を含むいくつかのタイプの化学反応を起こします。

酸化: デュロザフォンは、特定の条件下で酸化されて、さまざまな酸化生成物を生成できます。

還元: 還元反応を実行して、化合物内の官能基を変更することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はカルボン酸の形成につながる可能性がありますが、還元はアルコールまたはアミンの生成につながる可能性があります .

科学研究への応用

デュロザフォンは、以下を含む幅広い科学研究への応用があります。

化学: 反応機構の研究や新しい合成方法の開発におけるモデル化合物として使用されます。

生物学: 細胞プロセスへの影響と生化学的ツールとしての可能性について調査されています。

医学: 抗痙攣作用とてんかんやその他の神経障害の治療における潜在的な使用について研究されています。

科学的研究の応用

Dulozafone has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigated for its effects on cellular processes and its potential as a biochemical tool.

Medicine: Studied for its anticonvulsant properties and potential use in treating epilepsy and other neurological disorders.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control

作用機序

デュロザフォンは、主にベンゾジアゼピン受容体との相互作用を通じてその効果を発揮します。動物モデルで汎発作から保護することが示されています。 デュロザフォンの抗痙攣作用は、これらの受容体への結合によって媒介されており、脳内の神経伝達物質の活動を調節します .

類似化合物との比較

デュロザフォンは、他の抗痙攣化合物と比較して、その構造と作用機序においてユニークです。類似の化合物には以下が含まれます。

ジアゼパム: 抗痙攣作用を持つ別のベンゾジアゼピン受容体アゴニスト。

クロナゼパム: 発作とパニック障害の治療に使用され、ベンゾジアゼピン受容体にも作用します。

フェノバルビタール: 抗痙攣効果を持つバルビツール酸塩ですが、作用機序が異なります

デュロザフォンは、その特定の結合親和性と、標的とされた抗痙攣活性を可能にするユニークな構造によって際立っています。

特性

CAS番号 |

75616-02-3 |

|---|---|

分子式 |

C20H22Cl2N2O4 |

分子量 |

425.3 g/mol |

IUPAC名 |

2-[bis(2-hydroxyethyl)amino]-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N-methylacetamide |

InChI |

InChI=1S/C20H22Cl2N2O4/c1-23(19(27)13-24(8-10-25)9-11-26)18-7-6-14(21)12-16(18)20(28)15-4-2-3-5-17(15)22/h2-7,12,25-26H,8-11,13H2,1H3 |

InChIキー |

BYWMOMBWRFUAMC-UHFFFAOYSA-N |

SMILES |

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl)C(=O)CN(CCO)CCO |

正規SMILES |

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl)C(=O)CN(CCO)CCO |

Key on ui other cas no. |

75616-02-3 |

同義語 |

dulozafone F 1933 F-1933 F1933 N,N-bis-(2-hydroxyethyl)-N'-methyl-2'-(2-chlorobenzoyl)-4'-chloroglycylanilide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,3-dimethyl-7,8,9,10-tetrahydrophenanthridin-6-yl)thio]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B1213445.png)